molecular formula C16H16O2 B1676418 Methoxyphenone CAS No. 41295-28-7

Methoxyphenone

Cat. No. B1676418
CAS RN: 41295-28-7
M. Wt: 240.3 g/mol
InChI Key: BWPYBAJTDILQPY-UHFFFAOYSA-N
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Description

Methoxyphenone is a member of benzophenones . It has a molecular formula of C16H16O2 and a molecular weight of 240.30 g/mol . The IUPAC name for Methoxyphenone is (4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of Methoxyphenone is represented by the SMILES notation: CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

Methoxyphenone has a molecular weight of 240.30 g/mol . It has a computed XLogP3-AA value of 4 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass of Methoxyphenone is 240.115 g/mol .

Scientific Research Applications

Thermochemistry and Hydrogen Bonding

Methoxyphenols, integral to antioxidants and biologically active molecules, exhibit significant intermolecular and intramolecular hydrogen bonding capabilities. Varfolomeev et al. (2010) conducted thermochemical studies alongside Fourier transform infrared spectroscopy and quantum-chemical studies on methoxyphenols, revealing their thermochemical properties and hydrogen bonding strengths. These findings contribute to understanding the relationships between properties and structures of methoxyphenols and dimethoxybenzenes (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, & V. N. Emel’yanenko, 2010).

Environmental Reactivity

The environmental degradation of methoxyphenols, tracers for wood smoke, was examined by Liu et al. (2012), focusing on their reactions with NO₃ radicals. This study highlights the atmospheric chemical behaviors of methoxyphenols and their transformation pathways, essential for understanding air quality and pollution mitigation strategies (Liu, P. Zhang, Y. Wang, B. Yang, & J. Shu, 2012).

SOA Formation and Atmospheric Chemistry

Investigating the atmospheric reactivity of hydroxyl radicals with guaiacol (2-methoxyphenol), Lauraguais et al. (2014) identified nitroguaiacols as main oxidation products, offering insights into secondary organic aerosol (SOA) formation and proposing them as biomass burning emission gas tracers. This work underscores the implications of methoxyphenols in atmospheric chemistry and air quality (Lauraguais, C. Coeur-Tourneur, A. Cassez, K. Deboudt, M. Fourmentin, & M. Choël, 2014).

Materials Science Applications

In materials science, Ofei D. Mante et al. (2019) explored the purification of monofunctional methoxyphenols from loblolly pine biocrude, highlighting their value in producing high-purity bioproducts for various industrial applications. This research demonstrates the potential of methoxyphenols in developing sustainable materials and chemicals (Mante, S. J. Thompson, M. Soukri, & D. Dayton, 2019).

Safety And Hazards

Methoxyphenone may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYBAJTDILQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194279
Record name 4-Methoxy-3,3'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyphenone

CAS RN

41295-28-7
Record name Methoxyphenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3,3'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,3'-dimethylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

m-Toluic acid (13.6 g, 0.10 mole) and o-methylanisole (12.2 g, 0.10 mole) are combined in 50 ml of polyphosphoric acid (PPA) and warmed with stirring to 80°C for 2 hours. The cooled reaction mixture is then poured into ice water and extracted into ethyl acetate (200 ml) and washed with 5% sodium hydroxide to give 14.4 g of product (60%), m.p. 62°-4°C, upon removal of the solvent in vacuo.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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